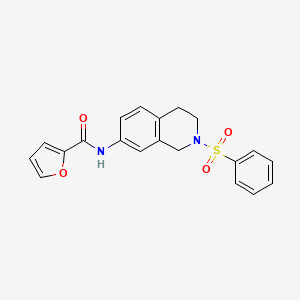

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c23-20(19-7-4-12-26-19)21-17-9-8-15-10-11-22(14-16(15)13-17)27(24,25)18-5-2-1-3-6-18/h1-9,12-13H,10-11,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTILESYWVOVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using a sulfonyl chloride reagent under basic conditions.

Coupling with furan-2-carboxylic acid: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with furan-2-carboxylic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

Oxidation: Furanones and sulfoxides.

Reduction: Sulfides and amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The furan ring and tetrahydroisoquinoline moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The tetrahydroisoquinoline scaffold is shared among several pharmacologically active compounds. Below is a comparison with key analogs:

Key Observations :

- Substituent Position : The target compound’s substituents at C2 and C7 contrast with the C2 trifluoroacetyl and C6 sulfonamide groups in the analog from . Positional differences influence steric and electronic interactions with biological targets.

- The furan carboxamide may improve aqueous solubility relative to the fluorophenyl and cyclopropylethyl groups in the analog .

Enzyme Inhibition Potential

- The furan ring may facilitate interactions with polar residues in enzyme active sites.

- Analog from : Explicitly reported as an Acyl CoA Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitor. Its trifluoroacetyl group likely enhances binding to hydrophobic enzyme pockets, while the fluorophenyl moiety improves bioavailability .

Physicochemical and ADME Properties

- Lipophilicity (LogP) : The target compound’s estimated LogP (~3.2) is lower than the analog’s (~4.1), suggesting better solubility but reduced membrane permeability.

- Metabolic Stability : The phenylsulfonyl group in the target compound may resist oxidative metabolism better than the trifluoroacetyl group, which is prone to enzymatic hydrolysis.

- Bioavailability : The absence of fluorine in the target compound could reduce CYP450-mediated interactions compared to the fluorophenyl-containing analog .

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core linked to a phenylsulfonyl group and a furan-2-carboxamide moiety. This structure suggests multiple points of interaction with biological targets, enhancing its potential pharmacological effects.

Structural Overview

| Component | Description |

|---|---|

| Tetrahydroisoquinoline Core | A bicyclic structure known for various bioactivities. |

| Phenylsulfonyl Group | Enhances solubility and bioavailability. |

| Furan-2-carboxamide | Imparts additional functional properties. |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- VEGFR-2 Inhibition : Studies have shown that related compounds can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression. For instance, compound 7b demonstrated an IC50 value of 42.5 nM against VEGFR-2, indicating strong inhibition compared to established inhibitors like sorafenib (IC50 = 41.1 nM) .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines including HepG2 (liver), MCF-7 (breast), A549 (lung), HT-29 (colon), and PC3 (prostate). Compound 7b displayed significant cytotoxicity with IC50 values around 6.66 μM against A549 cells .

- Apoptosis Induction : Analysis of the HT-29 cell line revealed that treatment with compound 7b resulted in G2/M phase cell cycle arrest and induced apoptosis, suggesting its potential as an anticancer agent .

- Wound Healing Assay : The compound also inhibited wound closure in vitro, indicating potential applications in tissue regeneration and healing .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The phenylsulfonyl group likely interacts with active sites of target enzymes or receptors.

- Receptor Modulation : The tetrahydroisoquinoline moiety may influence receptor activity, modulating signaling pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various sulfonamide derivatives, this compound was highlighted for its potent inhibitory effects on tumor growth in xenograft models. The study demonstrated that the compound not only inhibited tumor cell proliferation but also enhanced apoptosis markers such as cleaved caspase-3 levels.

Case Study 2: Inhibitory Effects on Angiogenesis

Another investigation focused on the angiogenic properties of this compound. It was found to significantly reduce endothelial cell migration and tube formation in vitro, correlating with its VEGFR-2 inhibitory activity. This suggests that the compound could be developed as a therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide, and how is purity ensured?

- Answer : Synthesis involves multi-step organic reactions: (1) Formation of the tetrahydroisoquinoline core via Bischler-Napieralski or Pictet-Spengler reactions, (2) Introduction of the phenylsulfonyl group via sulfonylation, and (3) Coupling with furan-2-carboxamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Purification typically employs column chromatography or HPLC, with purity confirmed via NMR (¹H/¹³C) and LC-MS .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Answer : Key techniques include:

Q. What preliminary biological activities are reported for structurally related compounds?

- Answer : Analogous sulfonamide-tetrahydroisoquinoline hybrids exhibit:

- Enzyme inhibition : Cholinesterase (AChE/BChE) inhibition (IC₅₀ ~10–50 μM) .

- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC ~8–32 μg/mL) .

- Neuropharmacological potential : NMDA receptor modulation in similar derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Answer : Key factors include:

- Solvent selection : Dichloromethane or DMF for sulfonylation .

- Catalysts : Use of DMAP for acylation reactions to reduce side products .

- Temperature control : Low temperatures (0–5°C) during coupling steps to prevent racemization .

- One-pot strategies : Combining steps (e.g., cyclization and sulfonylation) to minimize intermediates .

Q. How should researchers resolve contradictions in reported biological activity data?

- Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines). Mitigation strategies:

- Standardized assays : Use validated protocols (e.g., Ellman’s method for AChE inhibition) .

- Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple replicates .

- Orthogonal validation : Confirm target engagement via SPR or ITC .

Q. What methodologies are recommended to elucidate the compound’s mechanism of action?

- Answer :

- Molecular docking : Predict binding interactions with targets like AChE or NMDA receptors using AutoDock/Vina .

- CRISPR screening : Identify genetic vulnerabilities in cellular models .

- Metabolic profiling : LC-MS/MS to track downstream pathway modulation (e.g., acetylcholine levels) .

Q. What strategies enhance solubility and bioavailability without compromising activity?

- Answer :

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.